molecular formula C32H37Cl3O12 B13859414 10-(2,2,2-Trichloroethyloxycarbonyl)-10-deacetylbaccatin III

10-(2,2,2-Trichloroethyloxycarbonyl)-10-deacetylbaccatin III

Cat. No.: B13859414
M. Wt: 720.0 g/mol
InChI Key: GIMUUSPJZVTKJY-VXUMUFIHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-(2,2,2-Trichloroethyloxycarbonyl)-10-deacetylbaccatin III is a derivative of baccatin III, a naturally occurring diterpenoid found in the yew tree. This compound is significant in the field of medicinal chemistry due to its role as an intermediate in the synthesis of paclitaxel, a widely used anticancer drug .

Properties

Molecular Formula

C32H37Cl3O12

Molecular Weight

720.0 g/mol

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9,15-trihydroxy-10,14,17,17-tetramethyl-11-oxo-12-(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate

InChI

InChI=1S/C32H37Cl3O12/c1-15-18(37)12-31(42)25(46-26(40)17-9-7-6-8-10-17)23-29(5,19(38)11-20-30(23,13-43-20)47-16(2)36)24(39)22(21(15)28(31,3)4)45-27(41)44-14-32(33,34)35/h6-10,18-20,22-23,25,37-38,42H,11-14H2,1-5H3/t18-,19-,20+,22+,23-,25-,29+,30-,31+/m0/s1

InChI Key

GIMUUSPJZVTKJY-VXUMUFIHSA-N

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)OC(=O)OCC(Cl)(Cl)Cl

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)OC(=O)OCC(Cl)(Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(2,2,2-Trichloroethyloxycarbonyl)-10-deacetylbaccatin III typically involves the protection of the hydroxyl groups of 10-deacetylbaccatin III using 2,2,2-trichloroethyl chloroformate. This reaction is carried out in the presence of a base such as pyridine or sodium hydroxide at ambient temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

10-(2,2,2-Trichloroethyloxycarbonyl)-10-deacetylbaccatin III undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various protected and deprotected derivatives of baccatin III, which are crucial intermediates in the synthesis of paclitaxel and related compounds .

Scientific Research Applications

10-(2,2,2-Trichloroethyloxycarbonyl)-10-deacetylbaccatin III is extensively used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of 10-(2,2,2-Trichloroethyloxycarbonyl)-10-deacetylbaccatin III is primarily related to its role as a precursor in the synthesis of paclitaxel. Paclitaxel exerts its effects by stabilizing microtubules, thereby inhibiting cell division and inducing apoptosis in cancer cells. The trichloroethyl group serves as a protecting group during the synthesis, ensuring the selective modification of specific hydroxyl groups .

Comparison with Similar Compounds

Similar Compounds

  • 7-(2,2,2-Trichloroethyloxycarbonyl)taxol
  • 7-{[(2,2,2,-Trichloroethyl)oxy]carbonyl} Baccatin III
  • 7-O-(2,2,2-Trichloroethoxycarbonyl)baccatin III

Uniqueness

10-(2,2,2-Trichloroethyloxycarbonyl)-10-deacetylbaccatin III is unique due to its specific structural modifications, which make it an ideal intermediate for the synthesis of paclitaxel. Its trichloroethyl group provides stability and selectivity during chemical reactions, distinguishing it from other similar compounds .

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